[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol
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Overview
Description
[(1R,6S)-1-methyl-3-azabicyclo[410]heptan-6-yl]methanol is a bicyclic compound that features a unique azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol typically involves the cyclopropanation of 1,6-enynes. This process can be catalyzed by transition metals such as platinum (II) and gold (I) . The reaction conditions often include mild temperatures and the use of specific ligands to ensure enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of transition metal-catalyzed cycloisomerization can be scaled up for larger production, provided that the reaction conditions are optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form azabicyclo[4.1.0]heptane-2,4,5-triones.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic structure.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azabicyclo framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions typically occur under mild conditions to preserve the integrity of the bicyclic structure.
Major Products
The major products formed from these reactions include various functionalized derivatives of the azabicyclo[4.1.0]heptane structure, which can be further utilized in synthetic applications.
Scientific Research Applications
[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which [(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .
Comparison with Similar Compounds
Similar Compounds
- [(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol
- (1R,6S)-1,6-dimethylbicyclo[4.1.0]hept-3-ene
- 7-oxabicyclo[2.2.1]heptane derivatives
Uniqueness
[(1R,6S)-1-methyl-3-azabicyclo[410]heptan-6-yl]methanol is unique due to its specific azabicyclo structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol |
InChI |
InChI=1S/C8H15NO/c1-7-4-8(7,6-10)2-3-9-5-7/h9-10H,2-6H2,1H3/t7-,8-/m0/s1 |
InChI Key |
WJHRPWBIGBDPMZ-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@@]12C[C@@]1(CCNC2)CO |
Canonical SMILES |
CC12CC1(CCNC2)CO |
Origin of Product |
United States |
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